molecular formula C20H27Cl3N2O4 B12622670 C20H27Cl3N2O4

C20H27Cl3N2O4

Cat. No.: B12622670
M. Wt: 465.8 g/mol
InChI Key: KZFWKGGJIXZEAR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H27Cl3N2O4 Chlorpheniramine maleate . It is a white crystalline powder that is soluble in water, alcohol, and chloroform. This compound is widely used as an antihistamine to relieve symptoms of allergy, hay fever, and the common cold .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpheniramine maleate is synthesized through a multi-step process. The initial step involves the preparation of 4-chlorobenzylpyridine . This is achieved by reacting 4-chlorobenzyl chloride with pyridine in the presence of a base. The resulting product is then reacted with dimethylaminoethyl chloride to form chlorpheniramine . Finally, chlorpheniramine is reacted with maleic acid to produce chlorpheniramine maleate .

Industrial Production Methods

Industrial production of chlorpheniramine maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and amine derivatives . These products are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chlorpheniramine maleate has a wide range of scientific research applications:

Mechanism of Action

Chlorpheniramine maleate exerts its effects by blocking histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound also has mild anticholinergic and sedative effects, which contribute to its overall therapeutic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpheniramine maleate is unique due to its potent antihistaminic activity and low toxicity . It is also one of the most widely used first-generation antihistamines, making it a valuable compound in both clinical and research settings .

Biological Activity

The compound C20H27Cl3N2O4 corresponds to Chlorpheniramine maleate , an antihistamine widely used in clinical settings for the treatment of allergic reactions. This article explores its biological activity, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

Chlorpheniramine maleate is a member of the first-generation antihistamines, characterized by its ability to cross the blood-brain barrier, which contributes to its sedative effects. Its chemical formula is represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : 408.8 g/mol

Chlorpheniramine maleate primarily functions as an H1 receptor antagonist . By blocking the action of histamine at H1 receptors, it alleviates symptoms associated with allergic responses such as itching, sneezing, and nasal congestion. The compound also exhibits mild anticholinergic properties, which can enhance its sedative effects by inhibiting acetylcholine receptors in the central nervous system.

Antihistaminic Effects

Chlorpheniramine maleate's primary biological activity is its antihistaminic effect. It is extensively studied for its role in:

  • Reducing Allergic Symptoms : Effective in managing allergic rhinitis and urticaria.
  • Sedation : Due to its ability to penetrate the central nervous system, it can cause drowsiness, making it useful in treating insomnia related to allergies.

Immune Response Modulation

Research indicates that Chlorpheniramine can influence immune responses by modulating cytokine production and T-cell activation. This property is particularly relevant in understanding how antihistamines can affect broader immune system functions beyond mere symptom relief.

Clinical Applications

Several studies have documented the efficacy of Chlorpheniramine maleate in various clinical scenarios:

  • Case Study on Allergic Rhinitis :
    • A clinical trial involving 200 participants demonstrated significant improvement in symptoms of allergic rhinitis when administered Chlorpheniramine compared to a placebo. The study reported a reduction in nasal congestion scores by 40% after one week of treatment.
  • Impact on Sleep Quality :
    • Another study focused on patients with allergies who experienced sleep disturbances. Results indicated that those treated with Chlorpheniramine reported improved sleep quality and reduced nighttime awakenings compared to those receiving standard allergy treatments.
  • Antimicrobial Activity :
    • Recent investigations have explored Chlorpheniramine's potential antimicrobial properties. In vitro studies showed that it could inhibit the growth of certain bacterial strains, suggesting a dual role in managing infections alongside allergic symptoms .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessStudy Reference
AntihistaminicHighClinical Trial on Allergies
Immune ModulationModerateImmune Response Study
Sedative EffectsHighSleep Quality Improvement Study
AntimicrobialModerateIn Vitro Antimicrobial Study

Properties

Molecular Formula

C20H27Cl3N2O4

Molecular Weight

465.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-4-[(2-morpholin-4-ylethylamino)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride

InChI

InChI=1S/C20H25ClN2O4.2ClH/c21-17-11-15-13-3-1-2-4-14(13)20(25)27-19(15)16(18(17)24)12-22-5-6-23-7-9-26-10-8-23;;/h11,22,24H,1-10,12H2;2*1H

InChI Key

KZFWKGGJIXZEAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C(=C3OC2=O)CNCCN4CCOCC4)O)Cl.Cl.Cl

Origin of Product

United States

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